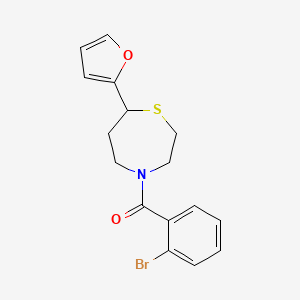

(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromophenyl is a phenyl ring with a bromine substitution. Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (bromophenyl and furan) and heterocyclic (thiazepan) components. The bromine atom on the phenyl ring could potentially influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the bromophenyl, furan, and thiazepan components. The bromine atom on the phenyl ring is a good leaving group, which could make it reactive in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Bromophenyl groups are typically heavy and can influence the compound’s density and boiling point .Applications De Recherche Scientifique

Antiviral Activity

The indole derivatives, which share structural similarities with “(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone”, have been reported to exhibit significant antiviral activities. For instance, compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be developed as an antiviral agent, particularly against RNA and DNA viruses.

Anticancer Properties

Indole derivatives have also been explored for their anticancer properties. The presence of a thiazepan ring in the compound structure could interact with various biological targets involved in cancer progression. Research indicates that similar structures have shown promise against breast cancer cell lines, hinting at the potential of our compound in oncological research .

Antimicrobial Efficacy

The antimicrobial potential of indole derivatives is well-documented, with activities against both Gram-positive and Gram-negative bacteria. The bromophenyl group in “(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” could enhance this property, making it a candidate for developing new antimicrobial agents .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, such as enzymes, receptors, and other proteins, which play crucial roles in cellular processes .

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the regulation of gene expression, modulation of signal transduction pathways, and alteration of metabolic processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have potential impacts on cellular processes such as cell proliferation, apoptosis, and differentiation .

Action Environment

The action, efficacy, and stability of (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other interacting molecules, and the specific characteristics of the target cells .

Propriétés

IUPAC Name |

(2-bromophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYBSDRAEGVHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Tert-butyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2965718.png)

![4-bromo-5-{[2-(ethoxyethanimidoyl)phenoxy]methyl}-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2965720.png)

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965721.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965724.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)

![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)

![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2965731.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2965732.png)

![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2965733.png)

![N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2965739.png)